molecular formula C11H9ClF3N3 B2447352 3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 1975117-84-0

3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Cat. No.: B2447352
CAS No.: 1975117-84-0
M. Wt: 275.66
InChI Key: SZAYZXGKNPAYLD-UHFFFAOYSA-N
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Description

3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is an organic compound that features a unique combination of a chloroaniline moiety and a trifluoromethyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which is then functionalized with a trifluoromethyl group. The chloroaniline moiety is introduced through a nucleophilic substitution reaction. The overall process requires careful control of reaction conditions, including temperature, solvent choice, and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets. In medicinal applications, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, while the pyrazole ring contributes to its versatility in chemical reactions .

Properties

IUPAC Name

3-chloro-4-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3/c1-6-5-18(17-10(6)11(13,14)15)9-3-2-7(16)4-8(9)12/h2-5H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAYZXGKNPAYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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